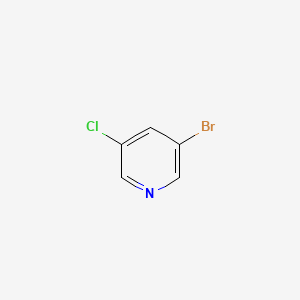

3-Bromo-5-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELDOPUBSLPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345670 | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73583-39-8 | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating existing qualitative information and presenting a robust experimental framework for the precise determination of its solubility. This guide is intended to support research and development activities where this compound is a critical component.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrClN | [1][2][3] |

| Molecular Weight | 192.44 g/mol | [1][2][3] |

| Appearance | White to yellow or beige crystalline powder/solid | [2][4][5] |

| Melting Point | 77 - 81 °C | [2][3] |

| Boiling Point | 194.7 ± 20.0 °C (Predicted) | [2] |

| logP (n-octanol/water) | 2.516 | [2] |

| CAS Number | 73583-39-8 | [1][2][3] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the compound.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, qualitative descriptions of its solubility in various solvents have been noted. This information is summarized in Table 2.

| Solvent | Solubility Description | Reference |

| Water | Low solubility / No data available | [2][6] |

| Dichloromethane | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Ethanol | Soluble | [6] |

Table 2: Qualitative Solubility of this compound. This table provides a summary of the described solubility of this compound in common solvents.

Given the lack of quantitative data, experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents is crucial for its effective application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted saturation shake-flask method.[7] This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.[7]

Materials:

-

This compound (crystalline solid)

-

Selected solvents of high purity

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature orbital shaker.

-

Agitate the mixtures at a consistent speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The exact time for equilibration may need to be determined empirically for each solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Significance in Drug Development and Synthesis

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including those with anti-inflammatory and antimicrobial properties.[4] Its unique substitution pattern enhances its reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[4] An accurate understanding of its solubility is paramount for optimizing reaction conditions, purification processes (such as crystallization), and the formulation of final products.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a comprehensive overview of its known qualitative solubility and a detailed experimental protocol for its precise determination. The presented workflow and methodologies will enable researchers and drug development professionals to generate the necessary data to facilitate the effective use of this important chemical intermediate in their research and development endeavors. It is recommended that solubility studies be conducted across a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

- 1. This compound | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 97 73583-39-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound Manufacturer & Supplier China | CAS 73583-39-8 | Properties, Uses, Safety & Price [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 3-Bromo-5-chloropyridine, its melting point. This compound is a valuable building block in medicinal chemistry and materials science, making accurate characterization of its physical properties essential for its application in research and development. This document outlines the reported melting point data from various suppliers, a detailed experimental protocol for its determination, and a logical workflow for the characterization of synthesized heterocyclic compounds.

Core Data: Melting Point of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range. The data presented below has been aggregated from multiple chemical suppliers and databases, providing a reliable range for the melting point of this compound.

| Data Source | Melting Point (°C) |

| Sigma-Aldrich | 77-81 °C[1] |

| Thermo Scientific Chemicals | 77.0-81.0 °C[2] |

| Guidechem | 80-82 °C[3] |

| MySkinRecipes | 80-82 °C[4] |

| Tokyo Chemical Industry | 78.0-82.0 °C[5] |

Experimental Protocol: Melting Point Determination by Capillary Method

The following is a standard operating procedure for the determination of the melting point of a solid organic compound such as this compound using a capillary melting point apparatus.

I. Objective: To accurately determine the melting point range of a solid crystalline sample.

II. Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

Sample of this compound

III. Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can lead to an inaccurate melting point reading.[3][5]

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5][6] This ensures uniform packing and efficient heat transfer.

-

To load the capillary tube, press the open end into the powdered sample on the watch glass. A small amount of solid should enter the tube.[4][6]

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down.[4][6] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.

-

Repeat the loading and packing process until the sample height in the capillary tube is approximately 2-3 mm.[3][7] An excessive amount of sample can result in a broadened melting range.[6]

IV. Measurement Procedure:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known (from the data in the table above), set the initial heating temperature to about 15-20°C below the expected melting point.[3][6]

-

Insert the prepared capillary tube into the sample holder of the apparatus.[3][6]

-

Begin heating at a relatively rapid rate (e.g., 10°C per minute) until the temperature is about 15°C below the anticipated melting point.[3][6]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.[3][7] A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[6][7]

-

Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6][7]

-

After the measurement is complete, turn off the apparatus and allow it to cool. Dispose of the used capillary tube appropriately. Never reuse a capillary tube.

V. Data Interpretation:

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

-

A broad or depressed melting range suggests the presence of impurities.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like this compound, where melting point determination serves as a fundamental test for purity and identity confirmation.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-5-chloropyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes established principles of NMR spectroscopy and data from analogous structures to predict chemical shifts and coupling constants. Furthermore, a detailed, standardized experimental protocol for the acquisition of high-quality NMR data is provided.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is summarized in the tables below. These predictions are based on the additive effects of the bromo and chloro substituents on the pyridine (B92270) ring, considering their electronegativity and positional influence on the electron density of the surrounding nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.50 - 8.65 | Doublet (d) | ⁴J(H-2, H-6) ≈ 2.0 |

| H-4 | 8.00 - 8.15 | Triplet (t) or Doublet of doublets (dd) | ⁴J(H-4, H-2) ≈ 0.5, ⁴J(H-4, H-6) ≈ 2.5 |

| H-6 | 8.60 - 8.75 | Doublet (d) | ⁴J(H-6, H-2) ≈ 2.0 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit five signals corresponding to the carbon atoms of the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148.0 - 152.0 |

| C-3 | 120.0 - 124.0 |

| C-4 | 138.0 - 142.0 |

| C-5 | 130.0 - 134.0 |

| C-6 | 146.0 - 150.0 |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual peak for chemical shift referencing.

-

Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

NMR Spectrometer Setup and Data Acquisition

Instrument : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature : 298 K (25 °C).

-

Spectral Width : A range of approximately -2 to 12 ppm is typically sufficient.

-

Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1) : 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS) : 8-16 scans are generally adequate for a sample of this concentration.

-

Pulse Width : A calibrated 30° or 90° pulse.

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature : 298 K (25 °C).

-

Spectral Width : A range of approximately 0 to 200 ppm, which covers the typical chemical shift range for organic molecules.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS) : 1024 to 4096 scans, or more, may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Pulse Width : A calibrated 30° pulse is often used to allow for a shorter relaxation delay.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction : Apply a baseline correction to remove any distortions in the spectrum's baseline.

-

Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration : Identify and label the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 3-bromo-5-chloropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, single-step conversion from 3,5-dichloropyridine (B137275) in the reviewed literature, this document details a robust, multi-step synthesis commencing from a more accessible precursor. The presented pathway involves the synthesis of the pivotal intermediate, 3-amino-5-chloropyridine (B188169), followed by its conversion to the target molecule via a Sandmeyer reaction.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of 3-Amino-5-chloropyridine: This key intermediate can be prepared through various methods, including the reduction of 3-cyano-5-chloropyridine or the amination of a suitable chloropyridine precursor.[1] For the purposes of this guide, a well-established route is detailed.

-

Sandmeyer Bromination: The amino group of 3-amino-5-chloropyridine is converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.[2]

This strategic approach allows for the regioselective introduction of the bromine atom at the 3-position of the pyridine (B92270) ring.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-chloropyridine

A common and effective method for the synthesis of 3-amino-5-chloropyridine is the reduction of 3-cyano-5-chloropyridine. Catalytic hydrogenation is a preferred method for this transformation.

Reaction Scheme:

Caption: Synthesis of 3-Amino-5-chloropyridine.

Experimental Procedure (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyano-5-chloropyridine (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst is crucial to prevent dechlorination.[1]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-chloropyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 3-amino-5-chloropyridine.

Quantitative Data for Step 1:

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Cyano-5-chloropyridine | [1] |

| Key Reagents | Hydrogen gas, Hydrogenation Catalyst (e.g., Pd/C, Raney Ni) | [1] |

| Solvent | Methanol, Ethanol | [1] |

| Temperature | Varies with catalyst and pressure | [1] |

| Pressure | Varies with catalyst and temperature | [1] |

| Typical Yield | Not specified, dependent on conditions |

Step 2: Sandmeyer Bromination of 3-Amino-5-chloropyridine

The Sandmeyer reaction is a reliable method for the conversion of an aromatic amine to an aryl halide.[2]

Reaction Scheme:

Caption: Sandmeyer Bromination of 3-Amino-5-chloropyridine.

Experimental Procedure:

-

Diazotization:

-

In a reaction vessel, suspend 3-amino-5-chloropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (a slight excess, e.g., 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (catalytic to stoichiometric amounts) in HBr.

-

Cool the CuBr mixture to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

-

Quantitative Data for Step 2:

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Amino-5-chloropyridine | [2][3] |

| Key Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) | [2][3] |

| Diazotization Temp. | 0-5 °C | [3] |

| Reaction Temp. | 0 °C to room temperature | [3] |

| Typical Yield | Not specified, dependent on conditions |

Workflow and Logical Relationships

The overall synthetic process can be visualized as a sequential workflow.

Caption: Experimental Workflow for the Synthesis of this compound.

Concluding Remarks

The synthesis of this compound from 3,5-dichloropyridine is not a direct transformation. However, a reliable and scalable multi-step synthesis via the key intermediate 3-amino-5-chloropyridine is a well-established alternative. The protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to produce this valuable building block. Careful control of reaction conditions, particularly temperature during the Sandmeyer reaction, is critical to ensure high yields and purity of the final product.

References

An In-depth Technical Guide to the Electrophilic Substitution on 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution on 3-bromo-5-chloropyridine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Due to the electron-deficient nature of the pyridine (B92270) ring, electrophilic aromatic substitution (EAS) reactions are generally challenging. The presence of two deactivating, yet ortho-, para-directing halogen substituents at the 3- and 5-positions further complicates the reactivity and regioselectivity. This document synthesizes the available information on the theoretical principles governing these reactions, predicts the likely outcomes of various electrophilic substitutions, and provides analogous experimental protocols where direct data is unavailable.

Introduction

This compound is a versatile building block in organic synthesis, frequently utilized in the construction of complex molecular architectures for drug discovery and crop protection.[1] While its application in cross-coupling and nucleophilic substitution reactions is well-documented, its behavior under electrophilic aromatic substitution (EAS) conditions is less explored. Understanding the principles of EAS on this substrate is crucial for the rational design of synthetic routes to novel functionalized pyridine derivatives.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[2] Electrophilic substitution on pyridine, when it occurs, generally proceeds at the 3-position (meta to the nitrogen), which is the least deactivated position.[2]

The substituents on the pyridine ring play a critical role in determining both the reactivity and the regioselectivity of EAS reactions. Halogens, such as bromine and chlorine, are deactivating groups due to their electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[3][4] In this compound, the interplay of the deactivating pyridine nitrogen and the directing effects of the two halogens creates a complex system for predicting the outcome of electrophilic substitution.

Theoretical Framework: Reactivity and Regioselectivity

The regioselectivity of electrophilic substitution on this compound is determined by the combined directing effects of the bromo and chloro substituents and the inherent reactivity of the pyridine ring.

-

Directing Effects of Substituents:

-

3-Bromo group: Directs incoming electrophiles to its ortho-positions (C2 and C4) and its para-position (C6).

-

5-Chloro group: Directs incoming electrophiles to its ortho-positions (C4 and C6) and its para-position (C2).

-

-

Combined Influence:

-

Position 2: Activated by the para-directing effect of the 5-chloro group and the ortho-directing effect of the 3-bromo group.

-

Position 4: Activated by the ortho-directing effect of both the 3-bromo and 5-chloro groups. This position is expected to be the most activated and, therefore, the most likely site of electrophilic attack.

-

Position 6: Activated by the para-directing effect of the 3-bromo group and the ortho-directing effect of the 5-chloro group.

-

Based on the convergence of directing effects, electrophilic substitution is most likely to occur at the C4 position . Substitution at C2 and C6 is also possible but is expected to be less favored. The deactivating nature of the pyridine ring and the two halogen substituents suggests that forcing reaction conditions will be necessary to achieve substitution.

Key Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution on this compound is scarce in the literature, we can extrapolate from general principles of pyridine chemistry and related transformations to predict the likely outcomes and required conditions.

Nitration

Direct nitration of pyridine itself is a difficult reaction requiring harsh conditions.[2] For this compound, even more stringent conditions would be expected.

Predicted Reaction: The nitration of this compound is predicted to yield 3-bromo-5-chloro-4-nitropyridine (B6284697) as the major product.

Analogous Experimental Protocol (Nitration of 2-amino-5-bromopyridine): A procedure for the nitration of a substituted bromopyridine involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. For example, in the synthesis of 2-amino-5-bromo-3-nitropyridine, 2-amino-5-bromopyridine (B118841) is added to concentrated sulfuric acid and cooled. Nitric acid is then added dropwise while maintaining a low temperature. The reaction is then stirred at various temperatures to ensure completion.[5] A similar approach could be adapted for this compound, likely requiring higher temperatures and longer reaction times.

Halogenation

Further halogenation of this compound would introduce a third halogen atom onto the ring. The regioselectivity would again be governed by the directing effects of the existing halogens.

Predicted Reaction: Bromination of this compound is expected to yield 3,4-dibromo-5-chloropyridine (B1429625) as the major product.

Analogous Experimental Protocol (Bromination of Pyridine): A common method for the bromination of pyridine involves heating a perbromide of pyridine hydrobromide.[6] For a more direct approach on a substituted pyridine, a solution of the substrate in a suitable solvent like acetonitrile (B52724) can be treated with a brominating agent such as N-bromosuccinimide (NBS) at a controlled temperature.[7]

| Reagent/Solvent | Temperature | Product | Yield | Reference |

| N-Bromosuccinimide / Acetonitrile | 0 °C to room temp. | 3,4-Dibromo-5-chloropyridine (Predicted) | N/A | [7] |

Sulfonation

Sulfonation of pyridine is even more challenging than nitration and typically requires high temperatures and the use of fuming sulfuric acid (oleum).[8]

Predicted Reaction: Sulfonation of this compound is predicted to yield this compound-4-sulfonic acid.

Analogous Experimental Protocol (Sulfonation of Pyridine): The general procedure involves heating pyridine with fuming sulfuric acid at high temperatures (e.g., 230 °C).[8] This harsh condition would likely be necessary for the sulfonation of the deactivated this compound.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions generally fail with pyridine because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent.[2] This effect would be exacerbated in this compound. Therefore, direct Friedel-Crafts acylation or alkylation on this substrate is not expected to be a viable synthetic route under standard conditions. Alternative strategies, such as the use of pre-metalated pyridine derivatives, are typically employed for the introduction of acyl or alkyl groups.[9]

Summary of Predicted Regioselectivity

The following table summarizes the predicted major products for the electrophilic substitution on this compound based on the directing effects of the bromo and chloro substituents.

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 3-Bromo-5-chloro-4-nitropyridine |

| Bromination | Br⁺ | 3,4-Dibromo-5-chloropyridine |

| Sulfonation | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts | R⁺ / RCO⁺ | No reaction expected |

Conclusion

The electrophilic substitution on this compound presents a significant synthetic challenge due to the inherent deactivation of the pyridine ring, compounded by the presence of two deactivating halogen substituents. Theoretical considerations strongly suggest that any successful electrophilic attack will occur preferentially at the C4 position, which is activated by the ortho-directing effects of both halogens. While direct experimental evidence for these reactions on this specific substrate is limited, analogous procedures for other substituted pyridines indicate that harsh reaction conditions are necessary. The information and predicted outcomes presented in this guide provide a foundational framework for researchers and drug development professionals to approach the synthesis of novel this compound derivatives via electrophilic substitution. Further experimental investigation is warranted to validate these predictions and fully elucidate the reactivity of this important heterocyclic building block.

References

- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. people.wou.edu [people.wou.edu]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. mdpi.com [mdpi.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Nucleophilic Substitution on 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents multiple opportunities for functionalization through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary pathways for nucleophilic substitution on this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. The regioselectivity of these reactions, dictated by the choice of reaction conditions and the nature of the nucleophile, is a central focus. This document furnishes detailed experimental protocols for key transformations, quantitative data from literature sources, and mechanistic diagrams to serve as a practical resource for the strategic design and execution of synthetic routes involving this valuable intermediate.

Introduction

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of substituents onto the pyridine ring is a critical aspect of molecular design and optimization. This compound offers two distinct reactive sites for nucleophilic substitution, the C-Br bond at the 3-position and the C-Cl bond at the 5-position. The ability to selectively functionalize one of these positions is crucial for the efficient synthesis of complex target molecules.[1] This guide explores the factors governing the reactivity and regioselectivity of nucleophilic substitution on this substrate.

Core Principles of Reactivity and Regioselectivity

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bonds. The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). In this compound, the 5-position can be considered "para-like" in its electronic communication with the ring nitrogen, suggesting a potential site for SNAr.

The regioselectivity of nucleophilic substitution on this compound is primarily determined by the reaction mechanism:

-

Nucleophilic Aromatic Substitution (SNAr): In the absence of a metal catalyst, nucleophilic attack is favored at the most electrophilic carbon atom. The relative electron deficiency of the C3 and C5 positions, influenced by the inductive and mesomeric effects of the halogens and the ring nitrogen, will dictate the site of substitution. For many dihalopyridines, the position para to the nitrogen is more susceptible to SNAr.

-

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig, Ullmann, Suzuki): In these reactions, the regioselectivity is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the metal center. Generally, the reactivity order is C-I > C-Br > C-Cl. Therefore, in palladium- or copper-catalyzed reactions, substitution is expected to occur preferentially at the C3-Br bond.[1]

Nucleophilic Substitution Reactions and Quantitative Data

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound typically require elevated temperatures and are facilitated by strong nucleophiles. The regioselectivity can be influenced by the nucleophile and reaction conditions, though selective substitution of the chlorine atom at the 5-position is often challenging without activation from other electron-withdrawing groups.

-

With Alkoxides: The reaction of 3,5-dihalopyridines with alkoxides can lead to the formation of alkoxy-substituted pyridines. For instance, the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) yields 3-bromo-5-methoxypyridine, demonstrating the feasibility of substitution at the 3-position. A similar outcome can be anticipated for this compound, though comparative reactivity studies are not extensively documented.

-

With Amines and Thiols: Direct amination or thiolation via SNAr is possible but often requires harsh conditions and may result in mixtures of products.

Table 1: Nucleophilic Aromatic Substitution on 3,5-Dihalopyridine Analogues

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 3,5-Dibromopyridine | Sodium methoxide | DMF, 70 °C, 4 h | 3-Bromo-5-methoxypyridine | 62 | [2] |

| 3,5-Dibromopyridine | Sodium methoxide, NaH | DMF, 90 °C, 1 h | 3-Bromo-5-methoxypyridine | Not specified | [2] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and exhibits high selectivity for the C-Br bond over the C-Cl bond in this compound. This allows for the regioselective synthesis of 3-amino-5-chloropyridine (B188169) derivatives.

Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogues

| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 3-(Morpholin-4-yl)-2-aminopyridine | 83 | [3] |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene (B28343) | 80 | 4 | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [4] |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds. Similar to the Buchwald-Hartwig reaction, it is expected to show selectivity for the more reactive C-Br bond. This reaction typically requires higher temperatures than palladium-catalyzed methods.

Other Cross-Coupling Reactions: Suzuki Coupling

While not a direct nucleophilic substitution, the Suzuki coupling provides further evidence for the preferential reactivity of the C-Br bond in this compound.

Table 3: Suzuki Coupling of this compound

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Cyclopropylboronic acid | Pd(OAc)₂ / Diphenylphosphine | K₃PO₄ | Toluene/Water | 100 | 2 | 3-Chloro-5-cyclopropylpyridine | 45 | [1] |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Alkoxides (Adapted from[2])

Reaction: 3,5-Dibromopyridine + NaOMe → 3-Bromo-5-methoxypyridine

-

Preparation of Sodium Methoxide: Under an inert atmosphere, slowly add sodium metal (1.1 eq) to anhydrous methanol (B129727) at 0 °C. After the sodium has completely reacted, remove the excess methanol under reduced pressure.

-

Reaction Setup: To a solution of the sodium methoxide in anhydrous DMF, add 3,5-dibromopyridine (1.0 eq).

-

Reaction Execution: Heat the reaction mixture to 70-90 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination (Adapted from[5])

Reaction: this compound + Amine → 3-Amino-5-chloropyridine derivative

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) via syringe.

-

Reaction Execution: Heat the reaction mixture to 65-110 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride or water. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki Coupling (Adapted from[1])

Reaction: this compound + Cyclopropylboronic acid → 3-Chloro-5-cyclopropylpyridine

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (B84403) (2.0 eq), and a palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂ and diphenylphosphine, 1-5 mol%).

-

Solvent Addition: Add a mixture of toluene and water.

-

Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 2 hours.

-

Work-up: After cooling, add ethyl acetate (B1210297) and water. Separate the organic phase, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the generally accepted mechanisms for the key nucleophilic substitution reactions on this compound and a typical experimental workflow.

References

The Differential Reactivity of Bromine and Chlorine in 3-Bromo-5-chloropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the comparative reactivity of the bromine and chlorine substituents in 3-bromo-5-chloropyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its utility in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1] This document outlines the outcomes of various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Reactivity

The differential reactivity of the halogens in this compound is primarily governed by the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromine atom a more facile leaving group in many reaction types, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This inherent difference allows for highly regioselective functionalization at the 3-position of the pyridine (B92270) ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions overwhelmingly favor substitution at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds. Studies have shown that this compound can be selectively coupled with various boronic acids at the 3-position, leaving the chlorine atom intact. This selectivity is crucial for subsequent functionalization at the 5-position if desired.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclopropylboronic acid | Pd(OAc)₂ / Diphenylphosphine (B32561) | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 2 | 45 | [2] |

| Arylboronic acid (general) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-24 | High | [3] |

Experimental Protocol: Synthesis of 3-chloro-5-cyclopropylpyridine [2]

-

To a 250 mL three-neck round-bottom flask, add this compound (5.0 g, 26.0 mmol) and potassium phosphate (B84403) (25.0 g, 118.3 mmol).

-

Add 120 mL of toluene and 6 mL of water to the flask.

-

Subject the mixture to ultrasonic treatment for 10 minutes.

-

Add palladium acetate (B1210297) (126.0 mg, 0.6 mmol), diphenylphosphine (294.6 mg, 1.1 mmol), and cyclopropylboronic acid (1.5 g, 16.9 mmol).

-

Heat the reaction mixture to 100°C under a nitrogen atmosphere and maintain for two hours.

-

Cool the reaction to room temperature and add ethyl acetate and water.

-

Separate the organic phase, and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, wash with saturated saline solution twice, dry with sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 50:1) to yield 2.3 g of a yellow solid (45% yield).

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction demonstrates high selectivity for the C-Br bond in this compound. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation.

Table 2: Regioselective Buchwald-Hartwig Amination of Dihalopyridines

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclic amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | 12-24 | High | [4] |

| Primary/Secondary amines | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 80-110 | - | High | [5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

-

Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Consistent with other palladium-catalyzed reactions, the C-Br bond of this compound is preferentially functionalized.

Table 3: Sonogashira Coupling of Bromopyridines

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | High | [7][8] |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | - | - | [9] |

Organometallic Intermediates: Grignard and Lithiation Reactions

The formation of Grignard and organolithium reagents from this compound also proceeds with high selectivity at the bromine-bearing carbon.

Grignard Reagent Formation

Halogen-magnesium exchange is an effective method for generating a Grignard reagent from this compound. Reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) are well-suited for this transformation, allowing for subsequent reactions with various electrophiles.

Experimental Protocol: Formation and Reaction of a Grignard Reagent [10]

-

Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF (to approx. 0.5 M).

-

Cool the solution to -15°C.

-

Slowly add iPrMgCl·LiCl solution (1.1 eq) dropwise, maintaining the temperature below -10°C.

-

Stir the mixture at -15°C to 0°C for 1.5 hours to form the Grignard reagent.

-

To the freshly prepared Grignard reagent at -15°C, add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 4: Grignard Reaction Workflow

Caption: Workflow for the formation and reaction of a Grignard reagent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a more complex process, with the outcome being highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. In contrast to palladium-catalyzed reactions, the chlorine at the 5-position can be the site of substitution, particularly if the ring is activated by electron-withdrawing groups. The pyridine nitrogen itself can activate the ortho (2 and 6) and para (4) positions towards nucleophilic attack. In this compound, both halogens are meta to the nitrogen, making them less activated for SNAr compared to halogens at the 2-, 4-, or 6-positions. However, reactions can still occur under forcing conditions, and the relative reactivity of bromine versus chlorine can be influenced by the specific nucleophile and reaction conditions.

Conclusion

The reactivity of this compound is dominated by the greater lability of the C-Br bond compared to the C-Cl bond in a wide range of synthetically important reactions. This differential reactivity is most pronounced in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of organometallic intermediates. This predictable regioselectivity makes this compound a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives, enabling researchers and drug development professionals to construct novel molecular entities with high precision and control.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical safety information for 3-Bromo-5-chloropyridine, a key building block in pharmaceutical and agrochemical research. Understanding and implementing these safety protocols are paramount to ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a thorough understanding of a substance's physical and chemical properties. This data is crucial for proper storage, handling, and emergency response planning.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrClN | [1][2][3] |

| Molecular Weight | 192.44 g/mol | [1][2][3] |

| Appearance | White to yellow or beige crystalline powder/solid | [2][3][4] |

| Melting Point | 77 - 81 °C | [2] |

| Boiling Point (Predicted) | 194.7 ± 20.0 °C | [2] |

| log Pow (n-octanol/water) | 2.516 | [2] |

| CAS Number | 73583-39-8 | [1][2][4] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, providing a clear indication of its potential health effects.

GHS Hazard Classification

| Classification | Category | Signal Word | Pictograms |

| Acute Toxicity, Oral | 3 | Danger | ☠️ |

| Skin Corrosion/Irritation | 2 | Warning | ❕ |

| Serious Eye Damage/Eye Irritation | 1 | Danger | corrosive |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | ❕ |

Data sourced from multiple SDS; categories represent the most stringent classifications found.

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301 | Toxic if swallowed.[1][4] |

| H315 | Causes skin irritation.[1][4][5] | |

| H318 | Causes serious eye damage.[1][4] | |

| H335 | May cause respiratory irritation.[1][4][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4][6] |

| P264 | Wash skin thoroughly after handling.[2][4][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] | |

| P405 | Store locked up.[2][4] |

Experimental Protocols: Basis of Safety Data

While specific experimental protocols for generating the toxicological data of this compound are not detailed in standard Safety Data Sheets, the classifications are derived from standardized assays. For instance, acute oral toxicity (LD50) is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423. Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively. These protocols involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions to observe and score the resulting irritation. It is important to note that some data may also be derived from Quantitative Structure-Activity Relationship (QSAR) modeling.[2]

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

Storage:

-

Incompatible with strong oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital. Consult a physician.[2][4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2][4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2][4]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures:

-

Wear respiratory protection.[4]

-

Avoid dust formation.[4]

-

Avoid breathing vapors, mist, or gas.[4]

-

Ensure adequate ventilation.[4]

-

Evacuate personnel to safe areas.[4]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Visualized Workflows and Relationships

To further clarify safety protocols and logical relationships, the following diagrams have been generated using Graphviz.

Caption: Workflow for handling a spill of this compound.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

References

- 1. This compound | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound 73583-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-5-chloropyridine

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for 3-Bromo-5-chloropyridine (CAS No: 73583-39-8). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a halogenated pyridine (B92270) derivative commonly used as an intermediate in pharmaceutical and chemical synthesis.[1] It is a solid, typically in powder form, and is stable under recommended storage conditions.[2][3][4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 73583-39-8 | [3] |

| Molecular Formula | C₅H₃BrClN | [3] |

| Molecular Weight | 192.44 g/mol | [3] |

| Appearance | Powder / Solid | [3][4] |

| Melting Point | 77 - 82 °C | [1][2] |

| Boiling Point | 194.7 °C at 760 mmHg | [1][2] |

| Flash Point | 71.5 °C | [1] |

| Density | 1.736 g/cm³ | [1] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [4] |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][3] It may also cause respiratory irritation.[2][3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H301 | Toxic if swallowed. | [2][3] |

| H311 | Toxic in contact with skin. | [2] | |

| H315 | Causes skin irritation. | [2][3] | |

| H318 / H319 | Causes serious eye damage / irritation. | [2][3] | |

| H332 | Harmful if inhaled. | [2] | |

| H335 | May cause respiratory irritation. | [3][5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][6] |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][5] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P405 | Store locked up. | [2][6] |

Table 3: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID, IMDG, IATA | 2811 | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

| Source:[6] |

Handling and Storage Protocols

Protocol for Safe Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

- Always handle this compound in a well-ventilated area.[5]

- Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.[2][6]

- Ensure that eyewash stations and safety showers are in close proximity to the workstation.

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield. Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

- Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[2]

- Body Protection: Wear a lab coat or other protective clothing.[5]

- Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.[3]

3. General Hygiene Practices:

- Avoid all personal contact, including inhalation and contact with skin and eyes.[2][5]

- Do not eat, drink, or smoke in the handling area.[5]

- Wash hands thoroughly with soap and water after handling the product and before breaks.[2][5]

- Launder contaminated clothing separately before reuse.[5]

Protocol for Safe Storage

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

1. Storage Conditions:

- Store in a cool, dry, and well-ventilated place.[2][5] The recommended storage is at room temperature under an inert atmosphere.[2][7]

- Keep containers tightly closed to prevent contact with air and moisture, which can cause hydrolysis.[2][4]

- Protect containers from physical damage and check them regularly for leaks.[5]

2. Incompatibility:

- Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2]

- Do not store near foodstuff containers.[5]

3. Secure Storage:

Workflows and Relationships

Safe Handling and Disposal Workflow

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from acquisition to disposal.

Caption: Workflow for Safe Handling of this compound.

Chemical Incompatibility Diagram

This diagram shows the materials that are incompatible with this compound and should be avoided during storage and handling.

Caption: Chemical Incompatibilities of this compound.

Emergency and First Aid Protocols

Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

Protocol for Accidental Release or Spill

1. Evacuation and Ventilation:

- Evacuate personnel from the immediate area.[2] Ensure adequate ventilation.[2]

- Remove all sources of ignition.

2. Containment and Cleanup:

- Wear full PPE, including respiratory protection.[2]

- Prevent the product from entering drains.[2]

- For dry spills, carefully sweep up or vacuum the material without creating dust.[2][5] Place the collected material into a suitable, closed, and labeled container for disposal.[2][5]

3. Decontamination:

- Wash the spill area thoroughly with soap and water.[5]

First Aid Experimental Protocol

1. Inhalation:

- Move the person to fresh air immediately.[1][2]

- If the person is not breathing, give artificial respiration.[2]

- Consult a physician.[2]

2. Skin Contact:

- Immediately wash off with soap and plenty of water for at least 15 minutes.[2][8]

- Remove all contaminated clothing.[1][8]

- Take the victim immediately to a hospital and consult a physician.[2]

3. Eye Contact:

- Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2]

- Remove contact lenses, if present and easy to do. Continue rinsing.[2]

- Consult a physician immediately.[2]

4. Ingestion:

- Never give anything by mouth to an unconscious person. [2]

- Rinse the mouth with water.[2] Do not induce vomiting.[1]

- Immediately call a POISON CENTER or doctor/physician.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Specific Hazards: The compound is combustible.[2] In a fire, it may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations. The product should be sent to an approved waste disposal plant. Do not let the product enter drains or waterways.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound 97 73583-39-8 [sigmaaldrich.com]

- 4. This compound Manufacturer & Supplier China | CAS 73583-39-8 | Properties, Uses, Safety & Price [pipzine-chem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 73583-39-8|this compound|BLD Pharm [bldpharm.com]

- 8. aksci.com [aksci.com]

Navigating the Synthesis and Application of 3-Bromo-5-chloropyridine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the procurement, pricing, and synthetic utility of 3-Bromo-5-chloropyridine has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of this versatile chemical intermediate, including key experimental protocols and insights into its application in the synthesis of biologically active molecules.

This compound is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the creation of a wide array of complex organic molecules. Its unique substitution pattern allows for selective functionalization through powerful cross-coupling reactions, making it a valuable starting material in the pharmaceutical and agrochemical industries. This guide aims to equip researchers with the practical information needed to effectively source and utilize this compound in their research and development endeavors.

Supplier and Pricing Landscape

A critical aspect of any research project is the efficient sourcing of starting materials. To facilitate this, a summary of prominent suppliers and their current pricing for this compound is provided below. Prices are subject to change and may vary based on purity and quantity.

| Supplier | Quantity | Price (USD) | Purity | CAS Number |

| Chem-Impex | 1 g | $18.53 | ≥ 98% (HPLC) | 73583-39-8 |

| 5 g | $53.48 | |||

| 25 g | $202.60 | |||

| 100 g | $594.09 | |||

| Thermo Scientific | 25 g | $562.65 | 97% | 73583-39-8 |

| CymitQuimica | 1 g | €46.00 | >98.0% (GC) | 73583-39-8 |

| 5 g | €127.00 | |||

| TCI (via ChemicalBook) | 1 g | ₹2900 | min. 98.0% | 73583-39-8 |

| Lab Pro Inc | 1 g | - | Min. 98.0 (GC) | 73583-39-8 |

| MySkinRecipes | 1 g | ฿150.00 | 97% | 73583-39-8 |

| 5 g | ฿680.00 | |||

| 25 g | ฿2,700.00 |

Key Synthetic Methodologies: Experimental Protocols

The synthetic versatility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. Detailed below are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful methods for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling Protocol

This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid derivative.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating apparatus

Procedure:

-

To a dry reaction flask, add this compound, the boronic acid, palladium catalyst, and base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture with stirring (typically to 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-chloropyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-chloropyridine with a variety of arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. For substrates such as this compound, which possesses two different halogen atoms, the reaction offers the potential for selective functionalization. The well-established reactivity trend of halogens in Suzuki couplings (I > Br > Cl > F) allows for the preferential reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This regioselectivity makes this compound a valuable building block for the synthesis of complex substituted pyridines.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Suzuki coupling of this compound with various arylboronic acids. The data demonstrates the broad applicability of this protocol for the synthesis of a diverse range of 3-aryl-5-chloropyridines.

| Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 10 | 92 |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88 |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 14 | 78 |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 83 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 18 | 75 |

Experimental Protocols

This section provides a detailed, generalized protocol for the selective Suzuki coupling of this compound with an arylboronic acid at the 3-position. This protocol serves as a starting point and may require optimization for specific substrates and desired outcomes.

Materials

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)[1]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water in a 4:1 to 10:1 ratio)[1]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 eq.).[1]

-